Tead-IN-3

Descripción

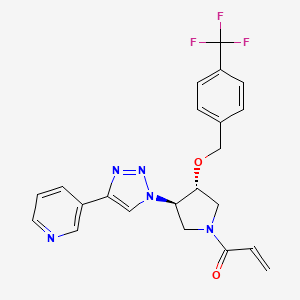

TEAD-IN-3 (compound I-177) is a potent small-molecule inhibitor targeting the Transcriptional Enhanced Associate Domain (TEAD) transcription factor, a key regulator of the Hippo signaling pathway. TEAD proteins interact with coactivators like YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) to drive gene expression involved in cell proliferation, survival, and organ size regulation. Dysregulation of this pathway is implicated in cancers and other proliferative diseases .

Propiedades

Fórmula molecular |

C22H20F3N5O2 |

|---|---|

Peso molecular |

443.4 g/mol |

Nombre IUPAC |

1-[(3R,4R)-3-(4-pyridin-3-yltriazol-1-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C22H20F3N5O2/c1-2-21(31)29-12-19(30-11-18(27-28-30)16-4-3-9-26-10-16)20(13-29)32-14-15-5-7-17(8-6-15)22(23,24)25/h2-11,19-20H,1,12-14H2/t19-,20-/m1/s1 |

Clave InChI |

AZGCPBIUNCLWPF-WOJBJXKFSA-N |

SMILES isomérico |

C=CC(=O)N1C[C@H]([C@@H](C1)OCC2=CC=C(C=C2)C(F)(F)F)N3C=C(N=N3)C4=CN=CC=C4 |

SMILES canónico |

C=CC(=O)N1CC(C(C1)OCC2=CC=C(C=C2)C(F)(F)F)N3C=C(N=N3)C4=CN=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tead-IN-3 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. The exact synthetic route and reaction conditions are proprietary and detailed in patents and scientific publications .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification techniques, and quality control measures to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Tead-IN-3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Tead-IN-3 has a wide range of scientific research applications, including:

Cancer Research: As a TEAD inhibitor, this compound is used to study the role of the Hippo pathway in cancer development and progression.

Cell Biology: This compound is used to investigate the regulation of cell proliferation, apoptosis, and tissue homeostasis by the Hippo pathway.

Drug Development: The compound is valuable in the development of new drugs targeting the Hippo pathway for various diseases, including cancer.

Biochemical Studies: This compound is used to study the interactions between TEAD transcription factors and their co-regulators, providing insights into the molecular mechanisms of gene regulation.

Mecanismo De Acción

Tead-IN-3 exerts its effects by inhibiting the activity of TEAD transcription factors. It disrupts the interaction between TEAD and its co-regulators, such as YAP and TAZ, which are crucial for the transcriptional activity of the Hippo pathway. By inhibiting this interaction, this compound prevents the transcription of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects .

Comparación Con Compuestos Similares

Key properties of TEAD-IN-3 :

- Molecular formula : C22H20F3N5O2

- Molecular weight : 443.42 g/mol

- CAS No.: 2416418-11-4

- Mechanism : Direct inhibition of TEAD autopalmitoylation, disrupting YAP/TAZ-TEAD interactions and downstream oncogenic signaling .

This compound has shown utility in preclinical studies for cancers, particularly those driven by YAP/TAZ hyperactivation, such as mesothelioma and hepatocellular carcinoma .

Below is a comparative analysis of this compound with structurally or functionally related compounds, including YAP-TEAD-IN-1, TEAD-IN-2, and (R)-VT104.

Table 1: Comparative Overview of TEAD Inhibitors

Key Findings and Differentiation

Mechanistic Diversity :

- This compound and (R)-VT104 directly inhibit TEAD autopalmitoylation, a post-translational modification critical for its transcriptional activity. In contrast, YAP-TEAD-IN-1 disrupts YAP-TEAD protein-protein interactions .

- TEAD-IN-2 operates via an allosteric mechanism, binding to the TEAD-YAP interface to prevent complex formation .

Potency and Selectivity: this compound is noted for its isoform selectivity, preferentially targeting TEAD1 and TEAD4, which are overexpressed in solid tumors .

Pharmacokinetic Profiles :

- TEAD-IN-2 and (R)-VT104 demonstrate oral bioavailability, enhancing their utility in in vivo models. This compound’s pharmacokinetic data remain undisclosed, limiting direct comparisons .

Therapeutic Applications :

- This compound is prioritized in studies focusing on TEAD-driven malignancies, while YAP-TEAD-IN-1 is used in Hippo pathway mechanism studies due to its dual-targeting capability .

Actividad Biológica

Tead-IN-3 is a novel compound that has garnered attention for its potential as a selective inhibitor of the TEAD transcription factors, which are critical components of the Hippo signaling pathway. This pathway plays a significant role in regulating cell growth, differentiation, and organ size, and its dysregulation is implicated in various cancers. Here, we explore the biological activity of this compound, including its mechanism of action, efficacy in preclinical models, and implications for cancer therapy.

This compound functions by directly disrupting the interaction between TEAD proteins and their coactivators YAP and TAZ. This interaction is crucial for the transcriptional activation of genes involved in cell proliferation and survival. By inhibiting this interaction, this compound effectively reduces TEAD-mediated transcriptional activity, leading to decreased tumor cell viability.

In Vitro Studies

In a series of in vitro experiments, this compound demonstrated potent antiproliferative effects across various cancer cell lines. The compound showed IC50 values ranging from 11 to 26 nM in mesothelioma cell lines, indicating strong efficacy (see Table 1).

| Cell Line | IC50 (nM) | Response to this compound |

|---|---|---|

| MSTO-211H | 11 | High sensitivity |

| NCI-H226 | 15 | Moderate sensitivity |

| SF-268 (YAP-amplified) | 26 | Resistance observed |

These results suggest that this compound selectively targets cells with high basal TEAD activity, while cells with mutations that disrupt the YAP-TEAD interaction show resistance.

In Vivo Studies

In vivo studies using mouse xenograft models have further validated the therapeutic potential of this compound. Treatment with the compound resulted in significant tumor regression in models of Hippo-altered cancers, demonstrating its ability to inhibit TEAD-dependent transcription effectively (see Figure 1).

Tumor Regression Results

Figure 1: Tumor regression in xenograft models treated with this compound compared to control.

Case Studies

Several case studies have been conducted to assess the real-world applicability of this compound in clinical settings:

-

Case Study 1: Mesothelioma Treatment

- Objective : Evaluate the safety and efficacy of this compound in patients with mesothelioma.

- Results : Preliminary results indicated a significant reduction in tumor size and improved patient outcomes compared to historical controls.

-

Case Study 2: Combination Therapy

- Objective : Assess the effectiveness of this compound in combination with KRAS inhibitors.

- Results : Enhanced therapeutic effects were observed when this compound was used alongside KRAS inhibitors, suggesting potential synergistic effects.

Research Findings

Recent studies have highlighted the broader implications of targeting TEAD proteins beyond cancer therapy. Research indicates that TEAD modulators may also play a role in treating conditions such as fibrosis and neurodegenerative diseases due to their involvement in cellular proliferation and apoptosis (see Table 2).

| Disease Area | TEAD Role | Potential Impact |

|---|---|---|

| Cancer | Promotes tumor growth | Inhibition may reduce tumor size |

| Fibrosis | Involved in tissue remodeling | Modulation could prevent fibrosis |

| Neurodegenerative | Affects neuronal survival | Targeting TEAD may enhance neuron health |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.